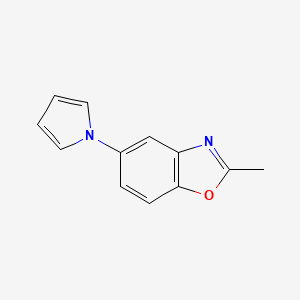
CF3CH2Chich2OH
描述
CF3CH2Chich2OH is an organic compound with the molecular formula C₄H₆F₃IO It is characterized by the presence of trifluoromethyl and iodine substituents on a butanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CF3CH2Chich2OH typically involves the reaction of trifluoroiodomethane with allyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{CF}_3\text{I} + \text{CH}_2=\text{CHCH}_2\text{OH} \rightarrow \text{CF}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
化学反应分析
Types of Reactions
CF3CH2Chich2OH undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The iodine substituent can be reduced to form the corresponding trifluorobutanol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed
Oxidation: Formation of 4,4,4-Trifluoro-2-iodo-butanone.
Reduction: Formation of 4,4,4-Trifluoro-butan-1-ol.
Substitution: Formation of various substituted butanols depending on the nucleophile used.
科学研究应用
CF3CH2Chich2OH has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which CF3CH2Chich2OH exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4,4,4-Trifluoro-2-butyn-1-ol
- 4,4,4-Trifluoro-2-methyl-2-butanol
- 3-Bromo-4,4,4-trifluoro-butan-1-ol
Uniqueness
CF3CH2Chich2OH is unique due to the presence of both trifluoromethyl and iodine substituents, which impart distinct chemical and physical properties
属性
分子式 |
C4H6F3IO |
|---|---|
分子量 |
253.99 g/mol |
IUPAC 名称 |
4,4,4-trifluoro-2-iodobutan-1-ol |
InChI |
InChI=1S/C4H6F3IO/c5-4(6,7)1-3(8)2-9/h3,9H,1-2H2 |
InChI 键 |
VHIMDDDEWZJNRY-UHFFFAOYSA-N |
规范 SMILES |
C(C(CO)I)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B8593922.png)


![1-(4-Methoxy-phenyl)-4-[3-(naphth-1-yloxy)-2-hydroxypropyl]-piperazine](/img/structure/B8593941.png)
